Camphorsulfonic acid
Overview
Description
Camphorsulfonic acid is a sulfonic acid containing the camphorsulfonate anion. It derives from a camphor. It is a conjugate acid of a camphorsulfonate anion.
Scientific Research Applications
Spectroscopic and Docking Properties
- Camphorsulfonic acid demonstrates significant applications in the medical field, particularly as an anti-inflammatory drug. Studies using Density Functional Theory (DFT) and experimental techniques like FT-IR and FT-Raman suggest that this compound has notable structural and spectral characteristics, reactivity, and biological activity. This includes its involvement in intermolecular and intramolecular interactions, molecular electrostatic potential, and molecular docking analysis for studying biological activity (Sangeetha et al., 2020).
Role in Manufacturing of Active Pharmaceutical Ingredients (APIs)
- This compound salts are used in API manufacturing, where they potentially form alkyl camphorsulfonates, considered as potential genotoxic impurities (PGIs). Studies involving GC-FID and GC-MS methodologies, following analytical Quality By Design (QbD) approaches, were conducted to quantify these impurities in APIs (Lee, Yoo, & Jeong, 2022).
Synthetic Chemistry Applications
- This compound is utilized in synthetic chemistry, particularly in Brønsted acid-promoted arylbenzyl ether to o-benzylphenol rearrangements, demonstrating its utility in the preparation of substrate phenolic ethers (Luzzio & Chen, 2009).
Chemical Characterization and Stereochemistry
- Detailed chemical characterization of this compound isomers, important in API manufacture, was performed using NMR spectroscopy, high-resolution mass spectroscopy, and gas chromatography/mass spectrometry. The electronic circular dichroism (ECD) spectra and quantum chemical calculations using time-dependent density functional theory (TD-DFT) were utilized to assign the stereochemistry of this compound for the first time, confirmed by single-crystal X-ray diffraction (Cheng et al., 2022).
Polymerization Processes
- In nitroxide-mediated polymerizations, this compound plays a role in the primary rate enhancement mechanism, affecting the equilibrium between growing and dormant chains, thereby increasing the polymerization rate (Veregin et al., 1996).
Catalytic Applications
- This compound is used in catalytic asymmetric epoxidation of carbonyl compounds, demonstrating its effectiveness in achieving high yield and enantioselectivity in epoxidation processes (Aggarwal et al., 1998).
Luminescent Sensor Applications
- This compound has been employed to create luminescent sensors, such as in the formation of an ionic complex with quinine, exhibiting aggregation-induced emission (AIE) properties. This complex is sensitive to various external stimuli, making it useful as a luminescent sensor for pH values and different metal ions (Huang et al., 2016).
Thermoelectric Properties in Polyaniline
- The thermoelectric properties of this compound-doped conducting polyaniline were studied, showing that samples with a specific submicron-fibre structure exhibited significantly higher thermoelectric power factors, attributed to higher carrier mobility due to improved chain packing (Yao et al., 2005).
Mechanism of Action
Target of Action
Camphorsulfonic acid (CSA) is an organosulfur compound that is widely used in organic synthesis . It serves as a catalyst for a variety of organic transformations, including multi-component reactions and organic named reactions . CSA and its derivatives can be used as resolving agents for chiral amines and other cations .
Mode of Action
The mechanism of action of CSA involves a series of chemical rearrangements. Although the reaction is a sulfonation of an unactivated methyl group, the actual mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Biochemical Pathways
CSA plays a role in several biochemical pathways. It is used in the preparation of hypervalent iodine reagents, which are frequently used in organic chemistry, especially in synthesis . CSA is also involved in the synthesis of various biologically promising heterocyclic compounds . Furthermore, it has been used in the resolution of 2-piperidineethanol, a chiral starting material for the asymmetric synthesis of (–)-isooncinotine, a 22-membered lactam of spermidine alkaloid .
Pharmacokinetics
It is known that csa is a relatively strong acid that is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of CSA’s action are largely dependent on the specific reactions it catalyzes. For example, in the synthesis of heterocycles, CSA acts as an efficient organocatalyst, leading to the formation of various biologically promising compounds . In another instance, CSA was used in the synthesis of osanetant and enantiopure devazepide .
Action Environment
The action, efficacy, and stability of CSA can be influenced by environmental factors. For instance, CSA is hygroscopic, meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity . Furthermore, the reactions CSA catalyzes can be influenced by factors such as temperature, solvent, and the presence of other reactants .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Camphorsulfonic acid plays a significant role in biochemical reactions. It is used in pharmaceutical formulations like trimetaphan camsilate and lanabecestat camsylate . The compound is slightly hydrophobic and acidic .
Cellular Effects
It is known that it is used in the manufacture of active pharmaceutical ingredients (APIs) , which suggests that it may have significant effects on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Temporal Effects in Laboratory Settings
Its stability and degradation over time would be important factors to consider in its use in pharmaceutical formulations .
Metabolic Pathways
Given its use in pharmaceutical formulations , it is likely that it interacts with various enzymes and cofactors.
Transport and Distribution
Given its hydrophobic nature , it may interact with various transporters or binding proteins.
Properties
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863113 | |
Record name | DL-10-Camphorsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | d-Camphorsulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13570 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000007 [mmHg] | |
Record name | d-Camphorsulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13570 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5872-08-2, 3144-16-9 | |
Record name | (±)-Camphorsulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-10-Camphorsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxobornane-10-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-6-oxobornane-10-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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